molecular formula C16H19ClN2O3S B4973536 [(3-Butoxy-4-chlorophenyl)sulfonyl](2-pyridylmethyl)amine

[(3-Butoxy-4-chlorophenyl)sulfonyl](2-pyridylmethyl)amine

Cat. No.: B4973536
M. Wt: 354.9 g/mol
InChI Key: PLBWAWFAELCJHB-UHFFFAOYSA-N
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Description

(3-Butoxy-4-chlorophenyl)sulfonylamine is a chemical compound with the molecular formula C16H19ClN2O3S and a molecular weight of 354.8517 . This compound is characterized by the presence of a butoxy group, a chlorophenyl group, a sulfonyl group, and a pyridylmethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Butoxy-4-chlorophenyl)sulfonylamine typically involves several steps, including the formation of the sulfonyl group and the attachment of the pyridylmethylamine moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the sulfonyl group: This step often involves the reaction of a chlorophenyl compound with a sulfonating agent under controlled conditions.

    Attachment of the pyridylmethylamine moiety: This step involves the reaction of the sulfonyl compound with a pyridylmethylamine derivative, often under basic conditions to facilitate the nucleophilic substitution.

Industrial production methods may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase efficiency and yield.

Chemical Reactions Analysis

(3-Butoxy-4-chlorophenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or pyridylmethylamine moieties, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Butoxy-4-chlorophenyl)sulfonylamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Butoxy-4-chlorophenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(3-Butoxy-4-chlorophenyl)sulfonylamine can be compared with other similar compounds, such as:

    (3-Butoxy-4-chlorophenyl)sulfonylamine: This compound has a similar structure but with a hydroxypropyl group instead of a pyridylmethylamine moiety.

    (3-Butoxy-4-chlorophenyl)sulfonylamine: This compound has a methyl group instead of a pyridylmethylamine moiety.

Properties

IUPAC Name

3-butoxy-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-2-3-10-22-16-11-14(7-8-15(16)17)23(20,21)19-12-13-6-4-5-9-18-13/h4-9,11,19H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWAWFAELCJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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